molecular formula C9H13N B2924989 2-Ethyl-3-methylaniline CAS No. 111923-32-1

2-Ethyl-3-methylaniline

Cat. No.: B2924989
CAS No.: 111923-32-1
M. Wt: 135.21
InChI Key: YZAFBGRSOLGTFS-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylaniline (C₉H₁₃N) is a substituted aniline derivative featuring an ethyl group at the 2-position and a methyl group at the 3-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as increased steric hindrance and altered electronic effects compared to simpler aniline derivatives. It is primarily utilized as a precursor in polymer synthesis, particularly in the production of methylene-bridged compounds like 4,4'-Methylenebis(this compound), which serve as crosslinking agents in polyurethane and epoxy resins .

Properties

IUPAC Name

2-ethyl-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-7(2)5-4-6-9(8)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAFBGRSOLGTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 2-ethyl-3-nitrobenzene, followed by reduction to yield this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-3-nitrobenzene. This method is preferred due to its efficiency and scalability. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylaniline involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the presence of the ethyl and methyl groups can affect the compound’s lipophilicity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Crystal Structure Analysis : Substituted anilines like this compound adopt all-trans conformations in solid states, stabilized by weak C–H⋯O hydrogen bonds. This contrasts with methoxy-substituted analogs (e.g., 4-methoxy-2-methylaniline), where electron-donating groups enhance crystallinity .
  • Polymer Chemistry : The methylene-bridged derivative of this compound demonstrates superior thermal stability (up to 300°C) in polyurethane foams compared to analogs derived from 2,3-Dimethylaniline, making it preferable for high-temperature applications .

Biological Activity

2-Ethyl-3-methylaniline, a compound with the molecular formula C₉H₁₃N, is a member of the aniline family and is recognized for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula: C₉H₁₃N
  • Molecular Weight: 135.21 g/mol
  • IUPAC Name: this compound

The compound features an amino group attached to a benzene ring substituted with both ethyl and methyl groups, influencing its reactivity and biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Potential
The compound has shown promise in anticancer studies, particularly in inhibiting the growth of certain cancer cell lines. Its mechanism may involve the formation of adducts with DNA or proteins, leading to apoptosis in cancer cells.

3. Toxicological Effects
While it possesses beneficial biological activities, this compound also exhibits toxic effects. Studies have identified it as a potential skin irritant and respiratory sensitizer, necessitating careful handling in industrial applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biomolecules, enhancing its interaction with cellular components.
  • Electrophilic Reactions: The presence of ethyl and methyl groups affects the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.
  • Formation of Reactive Species: The compound may induce oxidative stress by generating reactive oxygen species (ROS), contributing to its anticancer activity.

Case Studies and Experimental Data

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
ToxicitySkin irritation and respiratory sensitization

Case Study: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited bactericidal effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. The compound's ability to disrupt membrane integrity was confirmed through leakage assays.

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